molecular formula C24H17N3O3 B2908633 2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione CAS No. 220957-69-7

2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione

Cat. No.: B2908633
CAS No.: 220957-69-7
M. Wt: 395.418
InChI Key: SIRFGIOAIGIECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidine derivatives and benzaldehyde derivatives. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and diphenylpropane derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}amino)methylidene]-1,3-diphenylpropane-1,3-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-22(17-9-3-1-4-10-17)19(23(29)18-11-5-2-6-12-18)15-25-20-16-26-21-13-7-8-14-27(21)24(20)30/h1-16,28H/b22-19+,25-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHALKYUKLQOVKC-QBXBGSFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C=NC2=CN=C3C=CC=CN3C2=O)C(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C=NC2=CN=C3C=CC=CN3C2=O)\C(=O)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.